escin Ia

Catalog No.
S3723046
CAS No.
66795-86-6
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
escin Ia

CAS Number

66795-86-6

Product Name

escin Ia

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-IVKVKCDBSA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

The exact mass of the compound escin Ia is 1130.55090361 g/mol and the complexity rating of the compound is 2300. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Escin Ia, also known as Aescin Ia, is a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is one of several isomers of escin, which are characterized by a complex structure comprising a triterpene backbone with sugar moieties. The molecular formula for escin Ia is C55H86O24C_{55}H_{86}O_{24} with a molecular weight of approximately 1131.27 Da. This compound exhibits significant pharmacological properties, including anti-inflammatory, anti-edematous, and venotonic effects, making it a subject of interest in both medicinal chemistry and pharmacology .

Typical of triterpenoid saponins. Key reactions include:

  • Hydrolysis: The glycosidic bonds can be hydrolyzed to release the aglycone and sugar components.
  • Esterification: The carboxylic acid groups in the structure can react with alcohols to form esters.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions.

These reactions are crucial for modifying escin Ia's properties for pharmaceutical applications, such as enhancing solubility and bioavailability .

Escin Ia exhibits a range of biological activities:

  • Anti-inflammatory Effects: It reduces vascular permeability and inflammation in various models, showing effectiveness against edema induced by histamine and acetic acid .
  • Antitumor Activity: Recent studies indicate that escin Ia inhibits the invasion and migration of cancer cells, particularly in triple-negative breast cancer models by modulating epithelial-mesenchymal transition markers like E-cadherin and LOXL2 .
  • Hypoglycemic Activity: In experimental models, escin Ia has demonstrated the ability to lower blood glucose levels during oral glucose tolerance tests .

Escin Ia can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting escin Ia from horse chestnut seeds using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been developed that involve the assembly of the triterpene backbone followed by glycosylation to introduce sugar moieties.
  • Biotechnological Approaches: Recent advances include using microbial fermentation processes to produce escin Ia and its derivatives more sustainably.

These methods are essential for producing escin Ia in sufficient quantities for research and therapeutic use .

Escin Ia has several applications:

  • Pharmaceuticals: It is used in formulations aimed at treating conditions related to venous insufficiency, such as chronic venous disease and hemorrhoids due to its venotonic properties.
  • Cosmetics: Due to its anti-inflammatory effects, escin Ia is included in topical formulations designed to reduce swelling and improve skin appearance.
  • Nutraceuticals: It is marketed as a dietary supplement for its purported benefits in managing blood circulation and reducing edema .

Studies on escin Ia interactions reveal significant insights:

  • Drug Interactions: Escin Ia may enhance the effects of anticoagulants due to its ability to reduce vascular permeability. Caution is advised when used alongside medications that affect blood clotting.
  • Mechanistic Insights: Research indicates that escin Ia interacts with cellular pathways involved in inflammation and cancer progression, particularly through modulation of cytokine release and cell adhesion molecules .

Several compounds share structural similarities with escin Ia, each exhibiting unique properties:

CompoundSourceMain ActivityUnique Feature
Escin IbHorse chestnutAnti-inflammatorySlightly different sugar composition
Escin IIaHorse chestnutAnti-edematousHigher solubility than escin Ia
Escin IIbHorse chestnutVenotonicMore potent in reducing edema
AescigeninDerived from saponinsAntioxidantAglycone form with no sugar moieties

Escin Ia's uniqueness lies in its specific combination of structural features that confer potent biological activities while maintaining relatively low toxicity profiles compared to other saponins .

XLogP3

0.7

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 g/mol

Monoisotopic Mass

1130.55090361 g/mol

Heavy Atom Count

79

UNII

LB5DJT9FIW

Wikipedia

Escin Ia

Use Classification

Cosmetics -> Tonic

Dates

Last modified: 07-27-2023

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